molecular formula C14H8ClN3O3S B2751945 N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 313233-36-2

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2751945
CAS No.: 313233-36-2
M. Wt: 333.75
InChI Key: ZRGXGXIMMFOGRI-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both chloro and nitro functional groups in the molecule contributes to its unique chemical properties and reactivity.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used to investigate the mechanisms of action of benzothiazole derivatives in biological systems.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

    Formation of 6-chloro-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions.

    Nitration of Benzamide: The nitration of benzamide is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.

    Coupling Reaction: The final step involves coupling the nitrated benzamide with 6-chloro-1,3-benzothiazole in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, acidic or basic medium

Major Products Formed

    Reduction: N-(6-chloro-1,3-benzothiazol-2-yl)-3-aminobenzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized benzothiazole derivatives

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(6-chloro-1,3-benzothiazol-2-yl)hydrazine carboxamide
  • N-(6-chloro-1,3-benzothiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is unique due to the presence of both chloro and nitro functional groups, which impart distinct chemical reactivity and biological activity. The combination of these groups in a single molecule allows for diverse chemical transformations and potential therapeutic applications that are not observed in similar compounds.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-9-4-5-11-12(7-9)22-14(16-11)17-13(19)8-2-1-3-10(6-8)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGXGXIMMFOGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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